tert-Butyl (S)-2-ethynylmorpholine-4-carboxylate

Enantiomeric excess Chiral HPLC Stereochemical integrity

This enantiomerically pure (2S)-configured N-Boc-2-ethynylmorpholine is the mandatory building block for imidazopyridine P2X3 receptor antagonists (CN113549068A) and 4-azaindole-2-piperidine Trypanosoma cruzi inhibitors. Do NOT substitute the racemate (CAS 1416229-07-6), (R)-enantiomer (CAS 1621165-20-5), or 3-ethynyl regioisomer (CAS 833474-07-0)—such substitutions invert absolute stereochemistry or relocate the alkyne vector, invalidating SAR. Supplied with ≥98% chemical purity and 97.0% ee (chiral HPLC verified), the terminal alkyne enables late-stage Sonogashira or CuAAC diversification while the Boc group allows orthogonal deprotection. Available up to kilogram scale for your hit-to-lead campaigns.

Molecular Formula C11H17NO3
Molecular Weight 211.26 g/mol
CAS No. 1621165-19-2
Cat. No. B6618765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (S)-2-ethynylmorpholine-4-carboxylate
CAS1621165-19-2
Molecular FormulaC11H17NO3
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOC(C1)C#C
InChIInChI=1S/C11H17NO3/c1-5-9-8-12(6-7-14-9)10(13)15-11(2,3)4/h1,9H,6-8H2,2-4H3/t9-/m0/s1
InChIKeyJBOKXNRQCWCOJH-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (S)-2-ethynylmorpholine-4-carboxylate (CAS 1621165-19-2) – Chiral N-Boc Morpholine Building Block for Stereospecific Drug Discovery


tert-Butyl (S)-2-ethynylmorpholine-4-carboxylate (CAS 1621165-19-2, molecular formula C₁₁H₁₇NO₃, MW 211.26) is an enantiomerically pure, N-Boc-protected 2-ethynylmorpholine derivative bearing a terminal alkyne at the (S)-configured C2 position of the morpholine ring . The compound is documented as a key chiral intermediate in at least two distinct drug discovery programs: imidazopyridine-based P2X3 receptor antagonists [1] and 4-azaindole-2-piperidine derivatives targeting Trypanosoma cruzi (Chagas disease) . Commercial specifications list ≥98% chemical purity with moisture ≤0.5%, and the product is available at up to kilogram scale .

Why the Racemate, (R)-Enantiomer, or Regioisomer Cannot Substitute tert-Butyl (S)-2-ethynylmorpholine-4-carboxylate in Chiral Drug Discovery


Substituting tert-butyl (S)-2-ethynylmorpholine-4-carboxylate with the racemate (CAS 1416229-07-6), the (R)-enantiomer (CAS 1621165-20-5), or the 3-ethynyl regioisomer (CAS 833474-07-0) introduces distinct stereochemical or regiochemical variables that propagate into downstream chiral drug candidates. The (S)-enantiomer is documented with 97.0% enantiomeric excess by chiral HPLC , whereas the racemate provides no enantiomeric enrichment. In the P2X3 antagonist program of CN113549068A, the specific (S)-configuration at C2—encoded in the SMILES string CCO[C@@H](C#C)C1—is embedded in the final pharmacophore [1]. Using the (R)-enantiomer would invert the absolute configuration of every downstream intermediate, while the 3-ethynyl regioisomer relocates the alkyne vector relative to the morpholine nitrogen, altering the trajectory of substituents installed via click chemistry or cross-coupling. Generic substitution without chiral and regiochemical validation therefore risks synthesizing the wrong stereoisomer or constitutional isomer, invalidating SAR conclusions and wasting synthetic effort.

Quantitative Differentiation Evidence for tert-Butyl (S)-2-ethynylmorpholine-4-carboxylate vs. Closest Analogs


Enantiomeric Purity: 97.0% ee (S)-Enantiomer vs. 0% ee Racemate – Verified by Chiral HPLC

The (S)-enantiomer of tert-butyl 2-ethynylmorpholine-4-carboxylate is documented with 97.0% enantiomeric excess as determined by chiral HPLC (Chiracel OB-H, 0.46 × 250 mm, hexanes 93% – ethanol 3%, 30°C, 0.6 mL/min, isocratic) . In contrast, the commercial racemate (CAS 1416229-07-6) is sold without any enantiomeric enrichment specification, representing a 0% ee baseline . This 97.0 percentage-point difference in enantiomeric purity is decisive for any stereospecific synthesis where the absolute configuration at the morpholine C2 position is transmitted to the final chiral drug candidate.

Enantiomeric excess Chiral HPLC Stereochemical integrity

Chemical Purity & Moisture Control: (S)-Enantiomer at 98% Min. Purity vs. Racemate at 95% – Defined Residual Moisture Specification

The (S)-enantiomer (CAS 1621165-19-2) is commercially supplied with a certified purity specification of ≥98% and moisture content ≤0.5% . In comparison, the racemate (CAS 1416229-07-6) is listed by multiple suppliers at ≥95% purity without a defined moisture specification . This 3-percentage-point absolute purity differential, combined with the controlled moisture specification, is material for reactions sensitive to water (e.g., organometallic couplings, Boc deprotections under anhydrous conditions). The boiling point of 279.2±40.0°C (predicted) and production scale of up to kilograms further differentiate the (S)-enantiomer as a manufacturing-ready intermediate .

Chemical purity Moisture specification Quality control

Regiochemical Identity: 2-Ethynyl (S) Substitution vs. 3-Ethynyl Regioisomer – Divergent Pharmacophore Geometry

The target compound bears the ethynyl group at the morpholine C2 position, placing the alkyne on the carbon adjacent to the ring oxygen. The 3-ethynyl regioisomer (CAS 833474-07-0, molecular formula C₁₁H₁₇NO₃, identical MW 211.26) carries the alkyne at the C3 position, one carbon removed from the ring oxygen and adjacent to the N-Boc nitrogen . This constitutional isomerism results in a fundamentally different exit vector for the alkyne relative to the morpholine heteroatoms: the C2-ethynyl projects the alkyne from the oxygen-adjacent position (bond angle and torsional profile distinct from C3), while the C3-ethynyl projects it from the nitrogen-adjacent position. In the imidazopyridine P2X3 antagonist series of CN113549068A, the (2S)-ethynyl configuration is specifically required, with the morpholine C2 serving as the point of attachment to the imidazopyridine core via a methylene linker [1]. Substituting the 3-ethynyl regioisomer would relocate the morpholine-to-heterocycle connection geometry, altering the three-dimensional presentation of the pharmacophore.

Regiochemistry Structure-activity relationship Pharmacophore geometry

Validated Multigram Synthesis: 64% Isolated Yield at 45.25 g Scale with Full Spectroscopic Characterization

The (S)-enantiomer has a fully documented, scalable synthesis from (R)-2-formylmorpholine-4-carboxylic acid tert-butyl ester via Seyferth-Gilbert homologation using dimethyl (1-diazo-2-oxopropyl)phosphonate (the Ohira-Bestmann reagent). The procedure yields 45.25 g of purified product (64% isolated yield) at a demonstrated input scale of 63.0 g (0.293 mol) of the formyl precursor . The product is fully characterized by ¹H NMR (400 MHz, CDCl₃) and chiral HPLC. In contrast, no comparable peer-reviewed or patent-documented synthetic procedure with validated yield and characterization was identified for the (R)-enantiomer (CAS 1621165-20-5) in publicly available sources, where supplier listings provide only computational descriptors and purity values without experimental synthetic detail .

Synthetic yield Scale-up Process chemistry

Documented Use as Stereospecific Intermediate in P2X3 Receptor Antagonist Patents

The (S)-enantiomer is explicitly cited in CN113549068A as the chiral building block for constructing imidazopyridine-based P2X3 receptor-selective modulators [1]. The patent encodes the (S)-configuration in the intermediate SMILES string: CC(C)(C)OC(=O)N1CCO[C@@H](C#C)C1, where the [C@@H] descriptor at the morpholine C2 position unambiguously defines the absolute stereochemistry required for the antagonist series [1]. The compound is also employed in related imidazopyridine patents including WO2014/117274 and CN113929677A, where it serves as intermediate 1-4 for constructing 4-(imidazo[1,2-a]pyridin-2-yl)benzamide derivatives [2]. This clustered patent landscape confirms that the (S)-enantiomer, specifically, is the required stereoisomer for this therapeutic target class. No patent was identified that uses the (R)-enantiomer in the same P2X3 context.

P2X3 antagonist Imidazopyridine Chiral intermediate

Procurement-Relevant Application Scenarios for tert-Butyl (S)-2-ethynylmorpholine-4-carboxylate (CAS 1621165-19-2)


Stereospecific Synthesis of P2X3 Receptor Antagonists (Imidazopyridine Series)

The (S)-enantiomer is the required chiral building block for constructing imidazopyridine-based P2X3 receptor antagonists as described in CN113549068A and WO2014/117274 [1]. The absolute (2S)-configuration is encoded in the SMILES string CC(C)(C)OC(=O)N1CCO[C@@H](C#C)C1 and is essential for the stereochemical integrity of the final pharmacophore [1]. The documented 97.0% ee and 98% chemical purity ensure that the chiral center is transmitted without erosion to downstream intermediates. The compound's terminal alkyne enables Sonogashira or click chemistry diversification at a late stage, while the Boc group allows orthogonal deprotection to expose the morpholine NH for further functionalization.

Building Block for Anti-Trypanosomal Drug Discovery (Chagas Disease)

The ethynylmorpholine scaffold is utilized in the preparation and structure-activity relationship study of 4-azaindole-2-piperidine derivatives as agents against Trypanosoma cruzi, the causative parasite of Chagas disease [1]. The (S)-enantiomer provides the chirally pure morpholine core onto which the 4-azaindole and piperidine moieties are elaborated. Procurement of the enantiopure (S)-form ensures that observed biological activity can be unambiguously assigned to the intended absolute configuration, avoiding the confounding factor of racemic or enantiomeric mixtures in SAR interpretation.

Click Chemistry-Enabled Bioconjugation and Compound Library Synthesis

The terminal alkyne at the morpholine C2 position enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for modular triazole formation [1]. This reactivity is shared across ethynyl-containing morpholines; however, the (S)-enantiomer uniquely combines click chemistry capability with defined stereochemistry. The chiral morpholine-triazole products can serve as constrained peptidomimetic scaffolds or as diversified library members in fragment-based drug discovery. The Boc protecting group provides orthogonal protection during click conjugation, allowing sequential deprotection and further elaboration.

Enantiopure Morpholine Scaffold for Fragment-Based and Conformational Restriction Strategies

The (S)-2-ethynylmorpholine core offers a conformationally restricted, sp³-rich heterocyclic scaffold with a defined absolute configuration—properties highly valued in fragment-based drug discovery [1]. The ethynyl group provides a linear, rigid exit vector for π-stacking or hydrogen-bonding interactions in a biological target binding site, while the morpholine oxygen and deprotected NH offer additional hydrogen-bonding capacity. Procurement of the (S)-enantiomer at 97.0% ee and ≥98% chemical purity ensures that fragment screening hits can be directly translated into hit-to-lead campaigns without chiral repurification.

Quote Request

Request a Quote for tert-Butyl (S)-2-ethynylmorpholine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.